molecular formula C14H8BrF3N2O B13671760 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13671760
M. Wt: 357.12 g/mol
InChI Key: MMNGSHUJJDFWCA-UHFFFAOYSA-N
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Description

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .

Preparation Methods

The synthesis of 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate brominated phenyl derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to enzyme function and signal transduction .

Comparison with Similar Compounds

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethoxy group, positions it as a promising candidate in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H8BrF3N2O, with a molecular weight of 357.12 g/mol. The compound features a fused bicyclic structure that enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC14H8BrF3N2O
Molecular Weight357.12 g/mol
Structural CharacteristicsImidazole and pyridine rings fused

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Compounds in this category have shown efficacy against various pathogens.
  • Antiparasitic Activity : Notably effective against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness).
  • Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in critical biological pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have demonstrated its binding affinity to various enzymes and receptors, which is crucial for understanding its therapeutic potential.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as methionyl-tRNA synthetase in Trypanosoma brucei, leading to reduced parasite proliferation.
  • Modulation of Biological Pathways : It may alter signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazopyridine derivatives, including this compound.

Study Example:

A study published in MDPI evaluated the efficacy of imidazopyridines against Trypanosoma brucei. The results indicated that modifications on the imidazopyridine scaffold significantly influenced selectivity and potency against this pathogen .

CompoundEC50 (nM)BioavailabilityTarget Enzyme
This compound5.0HighMethionyl-tRNA synthetase
5-Fluoroimidazo[4,5-b]pyridine8.5ModerateMethionyl-tRNA synthetase

Properties

Molecular Formula

C14H8BrF3N2O

Molecular Weight

357.12 g/mol

IUPAC Name

8-bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2O/c15-11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(6-4-9)21-14(16,17)18/h1-8H

InChI Key

MMNGSHUJJDFWCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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